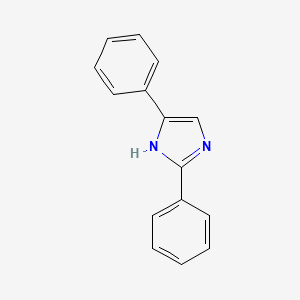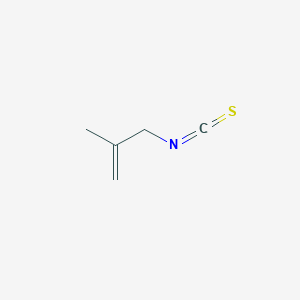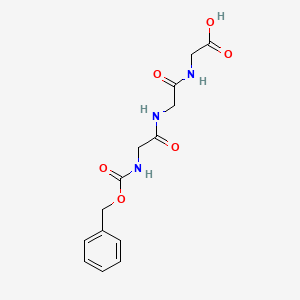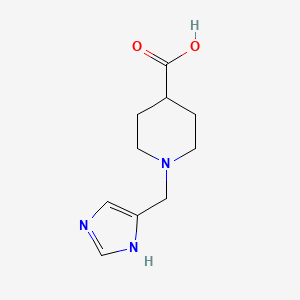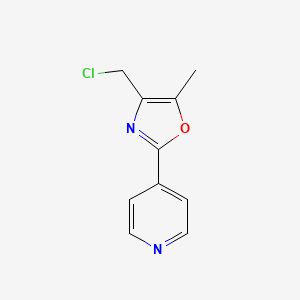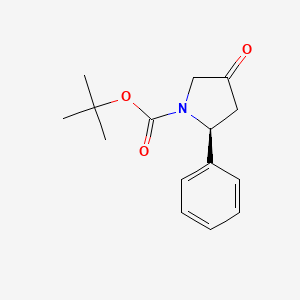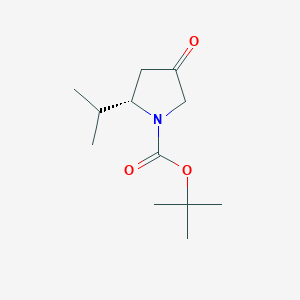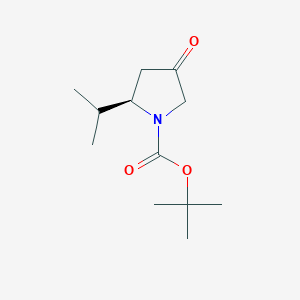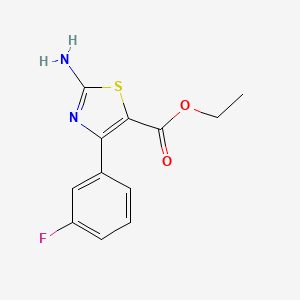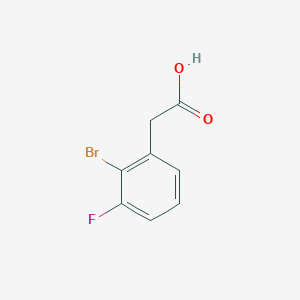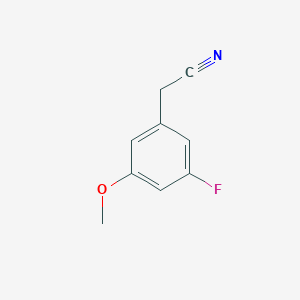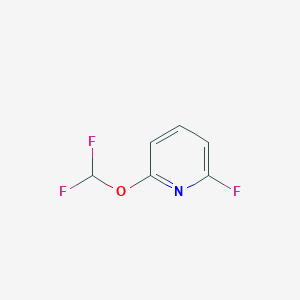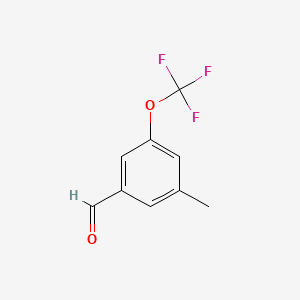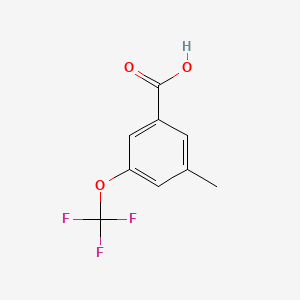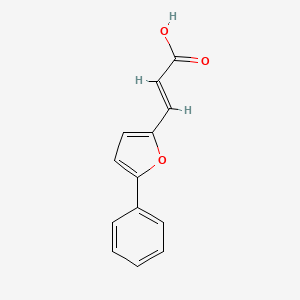
3-(5-Phenyl-furan-2-yl)-acrylic acid
説明
The compound "3-(5-Phenyl-furan-2-yl)-acrylic acid" is a furan derivative that is of significant interest in the field of medicinal chemistry due to its potential biological activities. Furan derivatives are known for their diverse pharmacological properties, and modifications on the furan ring can lead to compounds with enhanced activity and selectivity. The phenyl group attached to the furan ring can be substituted with various groups to alter the compound's properties and biological activities .
Synthesis Analysis
The synthesis of furan derivatives often involves the formation of the furan ring followed by functionalization at specific positions. For instance, the synthesis of 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones, which are structurally related to "3-(5-Phenyl-furan-2-yl)-acrylic acid," includes the introduction of acyloxymethyl groups and phenyl substituents. These compounds have been synthesized and evaluated for their antifungal activity, showing promising results against Aspergillus fumigatus . Another related synthesis involves the reaction of 2-methylfuran with methyl acrylate, leading to various products including aromatic substitution products . Additionally, the synthesis of acrylic acid derivatives can be achieved through acid hydrolysis, as demonstrated in the synthesis of a novel acrylic acid derivative from an oxazolone precursor .
Molecular Structure Analysis
The molecular structure of furan derivatives is crucial for their biological activity. X-ray diffraction (XRD) is often used to determine the crystal structure of these compounds, providing insights into their conformation and stereochemistry . For example, the crystal structure of a related compound, 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan, was determined using XRD, revealing its monoclinic system and unit-cell parameters . Density functional theory (DFT) calculations are also employed to predict and compare the molecular structures of furan derivatives with experimental data .
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions, including Diels–Alder reactions, which are useful for constructing complex molecular architectures . The Diels–Alder reaction of furan with acrylic acid derivatives can lead to the synthesis of benzoic acid derivatives through subsequent dehydration reactions . Additionally, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by fungi demonstrates the potential for biocatalytic transformations of furan derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the furan ring and the presence of functional groups. The antifungal activity of furan derivatives is one of the key properties that has been extensively studied, with some compounds showing activity comparable to standard antifungal drugs . The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated using DFT, revealing important physicochemical properties that can influence their reactivity and interactions with biological targets .
科学的研究の応用
Solar Cell Applications
- Organic Sensitizers for Solar Cells : Organic sensitizers comprising donor, electron-conducting, and anchoring groups, including derivatives of acrylic acid, have been engineered for solar cell applications. These sensitizers exhibit high incident photon to current conversion efficiency when anchored onto TiO2 films, demonstrating their potential in photovoltaic applications (Kim et al., 2006).
- Dye-Sensitized Solar Cells : Studies on various organic dyes, including those with structures involving acrylic acid derivatives, have been conducted to improve the efficiency of dye-sensitized solar cells. These investigations include analysis of electron donor and acceptor groups, and their impact on solar-to-electrical energy conversion efficiencies (Qin et al., 2007).
Polymer Science and Materials
- Polymer Hydrogels : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds have been developed. These hydrogels exhibit enhanced swelling properties and thermal stability, indicating their potential in medical applications (Aly & El-Mohdy, 2015).
- Biobased Crosslinked Polymer Networks : Novel biobased polymers have been created from vegetable oil and furan derivatives, including furan diacrylate. These polymers, prepared via UV photopolymerization, demonstrate improved mechanical properties, suggesting their use as environmentally friendly materials (Jang et al., 2013).
Medicinal Chemistry
- Antitumor Agents : Amidino-benzimidazolyl-furyl-phenyl-acrylic acid derivatives have been synthesized and evaluated for their antitumor activities against various cancer cell lines. Some compounds demonstrated significant inhibitory effects on tumor cell growth, highlighting their potential as antitumor agents (Hranjec et al., 2003).
Miscellaneous Applications
- Luminescent Materials : Research on Tb 3+ -doped poly(acrylic acid) containing ligands like 1,10-phenanthroline and 2,2′-bipyridine has been conducted. These materials exhibit enhanced luminescence properties, making them suitable for various optoelectronic applications (Flores et al., 2006).
特性
IUPAC Name |
(E)-3-(5-phenylfuran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-9H,(H,14,15)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEKLCJBCQCQPL-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257229 | |
| Record name | (2E)-3-(5-Phenyl-2-furanyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Phenyl-furan-2-yl)-acrylic acid | |
CAS RN |
62806-33-1 | |
| Record name | (2E)-3-(5-Phenyl-2-furanyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62806-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(5-Phenyl-2-furanyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-PHENYL-2-FURYL)-2-PROPENOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



